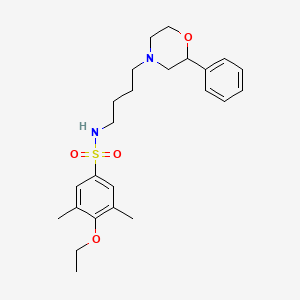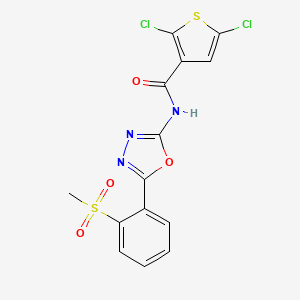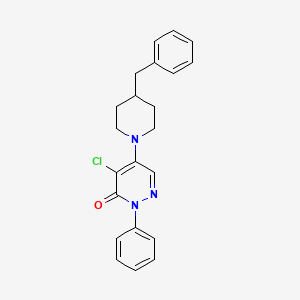
4-ethoxy-3,5-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Endothelin Receptor Antagonists
Benzenesulfonamides have been identified as novel series of endothelin-A (ETA) selective antagonists. Their structural modifications, such as the introduction of hydrophobic groups or amino functions, have led to improved binding and functional activity against endothelin receptors. This research has implications for the development of treatments for conditions like hypertension and vascular diseases, exemplified by compounds with significant oral activity in inhibiting the pressor effect caused by ET-1 infusion in rats (Murugesan et al., 1998).
Photodynamic Therapy for Cancer
New benzenesulfonamide derivatives have been synthesized and characterized for their photophysical and photochemical properties. These compounds, particularly zinc phthalocyanines substituted with benzenesulfonamide groups, exhibit high singlet oxygen quantum yield, making them promising candidates for photodynamic therapy (PDT) applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Agents
Benzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies have identified compounds with significant efficacy against various bacterial and fungal pathogens, indicating the potential of benzenesulfonamide-based molecules as novel antimicrobial agents (Zareef et al., 2007).
Chemical Synthesis and Material Science
The benzenesulfonamide moiety serves as a powerful Directed Metalation Group (DMG), facilitating ortho metalation in synthetic chemistry. This utility has been leveraged in heterocyclic synthesis, demonstrating the versatility of benzenesulfonamide in constructing complex molecular architectures for materials science applications (Familoni, 2002).
Eigenschaften
IUPAC Name |
4-ethoxy-3,5-dimethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O4S/c1-4-29-24-19(2)16-22(17-20(24)3)31(27,28)25-12-8-9-13-26-14-15-30-23(18-26)21-10-6-5-7-11-21/h5-7,10-11,16-17,23,25H,4,8-9,12-15,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQIGIZVHSUILP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-N-({1-cyclopentyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-4-fluorobenzamide](/img/structure/B2929388.png)
![1-[(2-chlorophenyl)methyl]-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2929389.png)
![N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-morpholinecarboxamide](/img/structure/B2929393.png)
![6-benzyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2929395.png)
![N-(2,4-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2929396.png)

![3-{2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2929399.png)

![1-cyclopropanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B2929402.png)
![2-Methyl-3-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline](/img/structure/B2929404.png)
![4-[(4-Acetyl-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2929405.png)
![6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2929406.png)
![11-(4-phenylpiperazin-1-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraene](/img/structure/B2929407.png)
![2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyrazine](/img/structure/B2929410.png)
